methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidinone, indole, and benzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone and indole intermediates, followed by their coupling through acetylation and subsequent esterification to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in specific biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
- (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure includes multiple functional groups such as thiazolidinone, indole, and benzoate moieties, which are known to contribute to various pharmacological effects.
Molecular Characteristics
- Molecular Formula : C24H23N3O3S2
- Molecular Weight : Approximately 509.607 g/mol
- Structural Features : The compound features a thiazolidinone structure that is often associated with anti-inflammatory and antimicrobial properties, alongside an indole component linked to anticancer and neuroprotective activities.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The thiazolidinone moiety is particularly noted for its ability to inhibit bacterial growth. In vitro assays have shown that the compound can effectively reduce the viability of various pathogenic bacteria, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are linked to its ability to modulate inflammatory pathways. Research indicates that it may inhibit the secretion of pro-inflammatory cytokines and enzymes involved in the inflammatory response. Studies utilizing cell lines exposed to inflammatory stimuli have demonstrated a decrease in inflammatory markers when treated with this compound.
Anticancer Activity
The indole component of the compound is associated with anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of cell cycle progression.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Results : Significant inhibition zones were observed for both types of bacteria, suggesting broad-spectrum antimicrobial activity.
-
Inflammation Modulation Study :
- Objective : To investigate the anti-inflammatory effects in a mouse model of arthritis.
- Methodology : Administration of varying doses of the compound was performed.
- Results : A dose-dependent reduction in paw swelling and inflammatory markers was recorded.
-
Anticancer Activity Assessment :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to measure cell viability.
- Results : The compound showed significant cytotoxicity with an IC50 value indicating effective concentration for inducing cell death in cancer cells.
Interaction Studies
Understanding how methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-y lidene)-2 -oxo -2 , 3 -dihydro -1H -indol -1 - yl]acetyl}amino)benzoate interacts with biological targets is crucial for elucidating its mechanisms of action. Molecular docking simulations suggest potential interactions with proteins involved in inflammatory pathways and microbial resistance mechanisms. Binding affinity assays are recommended for further validation of these interactions.
Properties
CAS No. |
609796-91-0 |
---|---|
Molecular Formula |
C25H23N3O5S2 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
methyl 4-[[2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O5S2/c1-3-4-13-27-23(31)21(35-25(27)34)20-17-7-5-6-8-18(17)28(22(20)30)14-19(29)26-16-11-9-15(10-12-16)24(32)33-2/h5-12H,3-4,13-14H2,1-2H3,(H,26,29)/b21-20- |
InChI Key |
GWZFSKMDFZWGDI-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)SC1=S |
Origin of Product |
United States |
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